molecular formula C6H8N2O B3355763 1-(1H-pyrrol-2-yl)ethan-1-one oxime CAS No. 63547-59-1

1-(1H-pyrrol-2-yl)ethan-1-one oxime

Cat. No.: B3355763
CAS No.: 63547-59-1
M. Wt: 124.14 g/mol
InChI Key: NIJWUHUBFCJIHK-YVMONPNESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-pyrrol-2-yl)ethan-1-one oxime can be synthesized through the reaction of 1-(1H-pyrrol-2-yl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

[ \text{1-(1H-pyrrol-2-yl)ethan-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrol-2-yl)ethan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1-(1H-pyrrol-2-yl)ethan-1-one oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-2-yl)ethan-1-one oxime is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: The parent compound from which 1-(1H-pyrrol-2-yl)ethan-1-one oxime is derived.

    1-(4-Methyl-1H-pyrrol-3-yl)ethanone: A structurally similar compound with a methyl group at the 4-position.

    1-(2-Methyl-4-phenyl-1H-pyrrol-3-yl)ethanone: Another similar compound with a phenyl group at the 4-position.

Uniqueness

This compound is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar derivatives.

Properties

IUPAC Name

(NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWUHUBFCJIHK-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-59-1
Record name NSC108330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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